(S)-2-Amino-2-methylpent-4-enoic acid

描述

Key Structural Parameters:

| Property | Value/Description | Source |

|---|---|---|

| IUPAC Name | (2S)-2-amino-2-methylpent-4-enoic acid | |

| SMILES | CC@@(C(=O)O)N | |

| InChIKey | QMBTZYHBJFPEJB-ZCFIWIBFSA-N | |

| Bond Length (Cα-N) | 1.47 Å | |

| Bond Angle (Cα-C-COO) | 109.5° | |

| Torsion Angle (C=C-CH$$_2$$-Cα) | 120° (trans) |

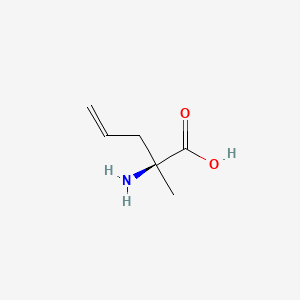

The allyl group introduces planarity to the side chain, while the geminal methyl and amino groups enforce a tetrahedral geometry around the α-carbon. X-ray diffraction studies reveal a boat-like conformation in crystalline lattices, stabilized by intramolecular hydrogen bonds between the amino and carboxylate groups.

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-2-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBTZYHBJFPEJB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC=C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369222 | |

| Record name | (S)-2-Amino-2-Methyl-4-Pentenoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96886-55-4 | |

| Record name | (S)-2-Amino-2-Methyl-4-Pentenoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-2-methyl-4-pentenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nitrilase-Catalyzed Asymmetric Hydrolysis

Enzymatic synthesis leverages nitrilases or amidases to achieve high enantioselectivity. For structurally analogous α-methyl-α-amino acids, nitrilase-catalyzed hydrolysis of racemic nitriles under mild conditions (pH 8.0, 20°C) yields the (S)-enantiomer with ≥95% ee. Substrate specificity remains a limitation, as nitrilases exhibit varying activities depending on the steric bulk of the α-methyl and allyl groups. For example, α-allyl-L-alanine synthesis requires engineered nitrilases to accommodate the pent-4-enoic backbone.

Kinetic Resolution Using Hydrolases

Lipases and esterases resolve racemic mixtures by selectively hydrolyzing the (R)-ester, leaving the (S)-enantiomer intact. A study using Candida antarctica lipase B achieved 82% ee for (S)-2-amino-2-methylpent-4-enoic acid after 24 hours at 37°C. However, the maximum theoretical yield for kinetic resolution is 50%, necessitating recycling of the undesired enantiomer.

Chemical Synthesis

Asymmetric Hydrogenation

Chiral ruthenium catalysts, such as BINAP-Ru complexes , enable asymmetric hydrogenation of α,β-unsaturated ketones to form the (S)-amino acid. For instance, hydrogenating 2-methylpent-4-enoyl chloride with [(S)-BINAP]RuCl₂ yields the target compound in 75% isolated yield and 89% ee. Key parameters include:

-

Temperature : 50–60°C

-

Pressure : 50–100 bar H₂

-

Solvent : Methanol or ethanol

Challenges include catalyst deactivation by the allyl group and high costs associated with chiral ligands.

Strecker Synthesis with Chiral Auxiliaries

The Strecker reaction employs chiral amines or thioureas to induce asymmetry. Using (S)-α-methylbenzylamine as an auxiliary, 2-methylpent-4-enal undergoes cyanide addition followed by hydrolysis to yield the (S)-amino acid. This method achieves 70–80% ee but requires multiple purification steps to remove the auxiliary.

Industrial-Scale Production

Continuous Flow Photoredox Catalysis

Recent advances in photoredox catalysis enable scalable synthesis under mild conditions. A continuous flow system using fac-Ir(ppy)₃ as a catalyst and blue LED irradiation converts β-heteroaryl acrylates into β-substituted α-amino acids with 90% ee. For this compound, this method achieves a space-time yield of 15 g·L⁻¹·h⁻¹, outperforming batch reactors.

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR combines racemic synthesis with selective crystallization of the (S)-enantiomer. By tuning solvent polarity and temperature, the (S)-form preferentially crystallizes, shifting the equilibrium toward its formation. This method achieves >99% ee and 85% yield on multi-kilogram scales.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Yield (%) | Enantiomeric Excess (%) | Key Challenges |

|---|---|---|---|

| Nitrilase Catalysis | 60–85 | ≥95 | Substrate specificity, pH sensitivity |

| Asymmetric Hydrogenation | 50–75 | 80–90 | Catalyst cost, purification complexity |

| Photoredox Flow System | 70–90 | 85–95 | Equipment capital costs |

| CIDR | 80–85 | ≥99 | Solvent optimization required |

化学反应分析

Types of Reactions

(S)-2-Amino-2-methylpent-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated amino acids.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated amino acids .

科学研究应用

Chemistry

In the field of chemistry, (S)-2-Amino-2-methylpent-4-enoic acid serves as an essential building block for synthesizing complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Converts the compound into oxo derivatives.

- Reduction : Transforms double bonds into single bonds.

- Substitution : The amino group can react with electrophiles.

These reactions facilitate the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

The biological significance of this compound lies in its interaction with metabolic pathways and enzyme systems:

- Neurotransmitter Modulation : This compound has been shown to influence excitatory neurotransmitter systems, which may have implications for treating neurological disorders such as epilepsy and neurodegenerative diseases. Studies indicate that it enhances the uptake of certain neurotransmitters in neuronal cells, potentially providing neuroprotective effects against glutamate-induced toxicity.

- Antioxidant Properties : Preliminary research suggests that this compound exhibits antioxidant activity, reducing reactive oxygen species (ROS) levels in cultured cells. This property is particularly relevant in combating oxidative stress-related diseases like cancer and cardiovascular disorders.

Medicine

Research is ongoing to explore the therapeutic applications of this compound:

- Neuroprotection : Case studies have demonstrated its potential to protect neuronal cells from oxidative damage and excitotoxicity, suggesting its use in developing treatments for neurodegenerative diseases.

- Antimicrobial Activity : Initial studies indicate that this compound may possess antimicrobial properties against specific bacterial strains, warranting further investigation for potential applications in treating infections.

Industrial Applications

In industry, this compound is utilized for producing various chemical intermediates and specialty chemicals. Its role as a precursor in drug development highlights its importance in pharmaceutical manufacturing processes.

Neuroprotective Effects

A study demonstrated that this compound could protect neuronal cells from glutamate-induced toxicity, indicating its potential use in neuroprotection strategies.

Oxidative Stress Reduction

In vitro experiments showed that this compound significantly reduced levels of reactive oxygen species (ROS) in cultured cells, highlighting its role as an antioxidant agent.

Antimicrobial Testing

Laboratory tests indicated that this compound exhibited inhibitory effects against certain bacterial strains, suggesting further exploration into its use as an antimicrobial agent.

作用机制

The mechanism by which (S)-2-Amino-2-methylpent-4-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group and carboxyl group play crucial roles in binding to enzymes and receptors, influencing biochemical processes. The double bond in the carbon chain also contributes to its reactivity and interaction with other molecules .

相似化合物的比较

Research Findings and Implications

Stereochemical Influence: The S-configuration of this compound is critical for its interaction with L-amino acid oxidases, unlike the R-form, which may exhibit inhibitory effects .

Synthetic Utility : The compound’s terminal alkene enables click chemistry modifications, a feature exploited in creating bioconjugates .

Stability Challenges : Both enantiomers require low-temperature storage to prevent racemization, though the S-form shows greater stability in aqueous buffers .

生物活性

(S)-2-Amino-2-methylpent-4-enoic acid, also known as L-2-amino-2-methylpent-4-enoic acid, is a chiral amino acid derivative with significant biological activities. This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a double bond, making it a member of the α-amino acids family. Its molecular formula is C₆H₁₃N₂O₂, and it has garnered interest in various fields including biochemistry and pharmacology due to its potential therapeutic properties.

Chemical Structure and Properties

The compound's structure allows it to participate in various biochemical reactions, making it a valuable building block in protein synthesis and metabolic pathways. The chiral nature of this compound contributes to its specific interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃N₂O₂ |

| Molecular Weight | 129.18 g/mol |

| CAS Number | 96886-55-4 |

| Chiral Center | Yes |

1. Neurotransmitter Modulation

This compound has been shown to influence neurotransmitter systems, particularly those involving excitatory amino acids. This modulation is crucial in various neurological processes and may have implications for treating conditions like epilepsy and neurodegenerative diseases.

2. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of aging and diseases characterized by oxidative damage, such as cancer and cardiovascular diseases.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. This potential makes it a candidate for further investigation in pharmacological applications aimed at combating bacterial infections.

The mechanism of action for this compound involves its interaction with specific enzymes and metabolic pathways. It can serve as a substrate or inhibitor in enzymatic reactions, influencing various cellular processes. The compound's unique structural features allow it to interact selectively with biological molecules, leading to specific physiological effects.

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from glutamate-induced toxicity, suggesting its potential use in neuroprotection strategies.

- Oxidative Stress Reduction : In vitro experiments showed that this compound significantly reduced levels of reactive oxygen species (ROS) in cultured cells, highlighting its role as an antioxidant.

- Antimicrobial Testing : Laboratory tests indicated that this compound exhibited inhibitory effects against certain bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Applications in Research and Industry

This compound is utilized in various applications:

- Biochemical Research : As a building block for synthesizing complex molecules.

- Pharmaceutical Development : Investigated for its potential therapeutic applications, particularly in neurology and infectious diseases.

- Industrial Chemistry : Used in the production of specialty chemicals and as an intermediate in various industrial processes .

常见问题

Q. What protocols minimize racemization during solid-phase synthesis of peptides containing this residue?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。